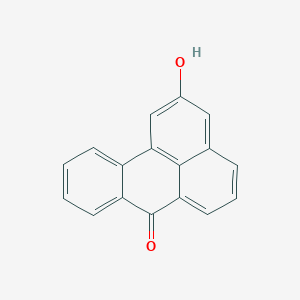

2-Hydroxybenzanthrone

Cat. No. B8578094

M. Wt: 246.26 g/mol

InChI Key: MGCJHKZGEWMKAY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04036859

Procedure details

There was obtained a distillate containing 35.7 g of methacrylonitrile, besides methanol and water. The distillation residue was then mushed or slurried with water, filtered, washed with water to neutrality, and finally well squeezed. The solid product thus obtained, consisting of 3-(1-anthraquinonyl)-2-hydroxy-2-methylpropionitrile: ##STR9## is suspended, still humid, in a solution of 500 cc of methanol containing 25 g of potassium hydroxide. This suspension was then reflux-heated for 1.5 hours and the red tinged solution thus obtained was freed of the insoluble impurities by filtering. It was then diluted with water up to 1.5 liters and then acidified with concentrated hydrochloric acid. Thereby was formed a yellow tinged precipitate which was filtered, washed with water to neutrality, and finally dried at 100° C. under vacuum until attaining a constant weight. In this way there were obtained 44.8 g of 2-hydroxybenzanthrone in the form of a yellow powder.

Name

3-(1-anthraquinonyl)-2-hydroxy-2-methylpropionitrile

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[C:1](#N)[C:2]([CH3:4])=[CH2:3].C1(CC(O)(C)C#N)[C:19]2[C:18](=[O:20])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11](=[O:21])[C:10]=2[CH:9]=[CH:8][CH:7]=1.[OH-].[K+]>CO.O>[OH:21][C:11]1[CH:12]=[C:13]2[C:3]3[C:17](=[CH:16][CH:15]=[CH:14]2)[C:18](=[O:20])[C:19]2[C:4](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:2]=3[CH:1]=1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

35.7 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)#N

|

Step Two

|

Name

|

3-(1-anthraquinonyl)-2-hydroxy-2-methylpropionitrile

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O)CC(C#N)(C)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Four

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

There was obtained

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water to neutrality

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid product thus obtained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

This suspension was then reflux-heated for 1.5 hours

|

|

Duration

|

1.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the red tinged solution thus obtained

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

by filtering

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

It was then diluted with water up to 1.5 liters

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Thereby was formed a yellow tinged precipitate which

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water to neutrality

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

finally dried at 100° C. under vacuum

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=CC=2C3=CC=CC=C3C(C3=CC=CC(=C1)C23)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 44.8 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |